

# Synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol: Application Notes and Protocols

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## Compound of Interest

Compound Name: [4-(1H-pyrazol-1-yl)phenyl]methanol

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This document provides detailed protocols for the synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol**, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: a direct one-step Chan-Lam coupling and a two-step sequence involving the synthesis and subsequent reduction of a carboxylic acid intermediate. These protocols are intended to offer flexibility based on the availability of starting materials and desired scalability.

## Route 1: Direct Synthesis via Chan-Lam C-N Coupling

This approach facilitates the direct formation of the C-N bond between pyrazole and the phenyl ring in a single step. The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction known for its operational simplicity and tolerance of various functional groups.<sup>[1][2][3]</sup>

## Experimental Protocol:

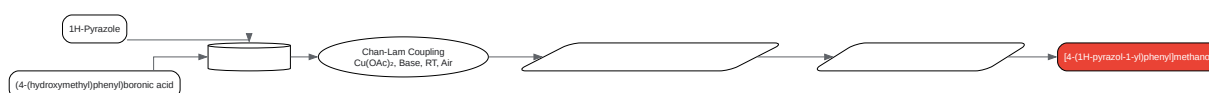
A mixture of 1H-pyrazole (1.0 mmol, 1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), copper(II) acetate (0.1 mmol, 0.1 eq.), and a suitable base such as triethylamine or pyridine (2.0 mmol, 2.0 eq.) is prepared in a round-bottom flask. A solvent like dichloromethane

(DCM) or methanol (10 mL) is added, and the reaction mixture is stirred at room temperature and open to the air for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure **[4-(1H-pyrazol-1-yl)phenyl]methanol**.

## Data Presentation:

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Stoichiometry
1H-Pyrazole	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub>	68.08	1.0	1.0 eq.
(4-(hydroxymethyl)phenyl)boronic acid	C <sub>7</sub> H <sub>9</sub> BO <sub>3</sub>	151.96	1.2	1.2 eq.
Copper(II) Acetate	Cu(OAc) <sub>2</sub>	181.63	0.1	0.1 eq.
Triethylamine	C <sub>6</sub> H <sub>15</sub> N	101.19	2.0	2.0 eq.
Product				
[4-(1H-pyrazol-1-yl)phenyl]methanol	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	174.20	-	Theoretical Yield

## Workflow Diagram:



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*Workflow for the direct synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol via Chan-Lam coupling.*

## Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative route involves the initial synthesis of 4-(1H-pyrazol-1-yl)benzoic acid, followed by its reduction to the target alcohol. This pathway may be advantageous if the corresponding benzonitrile or benzoic acid derivatives are more readily available starting materials.

### Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

This intermediate can be synthesized via the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.

#### Experimental Protocol:

To a solution of 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol, 1.0 eq.) in a mixture of ethanol and water (1:1 v/v, 20 mL), sodium hydroxide (1.5 mmol, 1.5 eq.) is added. The reaction mixture is heated to reflux at 105°C and stirred for 16 hours.<sup>[4]</sup> After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified to a pH of 5 using 6 M HCl, which results in the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 4-(1H-pyrazol-1-yl)benzoic acid as a white to light yellow solid.<sup>[4]</sup> The reported yields for this reaction are in the range of 45-65%.<sup>[4]</sup>

### Step 2: Reduction of 4-(1H-pyrazol-1-yl)benzoic acid

The carboxylic acid intermediate is then reduced to the corresponding primary alcohol.

#### Experimental Protocol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-(1H-pyrazol-1-yl)benzoic acid (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL) is prepared. The solution is cooled to 0°C in an ice bath. To this, lithium aluminum hydride (LiAlH<sub>4</sub>, 1.5 mmol, 1.5 eq.) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of

water, followed by a 15% aqueous solution of NaOH, and then more water, while maintaining the temperature at 0°C. The resulting suspension is stirred for an additional 30 minutes and then filtered through a pad of celite. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give **[4-(1H-pyrazol-1-yl)phenyl]methanol**.

## Data Presentation:

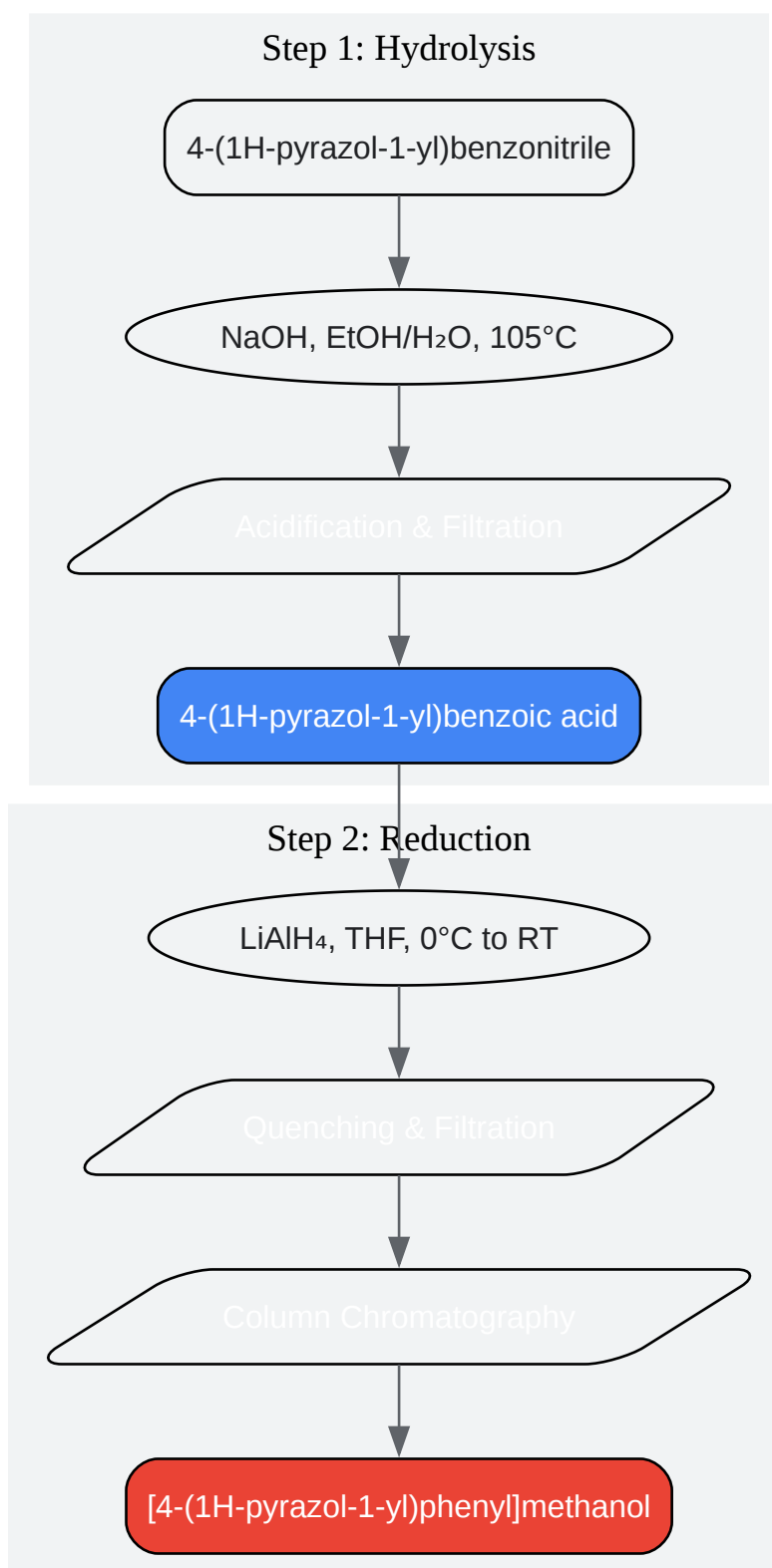
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Stoichiometry
4-(1H-pyrazol-1-yl)benzonitrile	C <sub>10</sub> H <sub>7</sub> N <sub>3</sub>	169.18	1.0	1.0 eq.
Sodium Hydroxide	NaOH	40.00	1.5	1.5 eq.
Product				
4-(1H-pyrazol-1-yl)benzoic acid	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	188.18	-	Theoretical Yield

Step 2: Reduction to **[4-(1H-pyrazol-1-yl)phenyl]methanol**

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Stoichiometry
4-(1H-pyrazol-1-yl)benzoic acid	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	188.18	1.0	1.0 eq.
Lithium Aluminum Hydride	LiAlH <sub>4</sub>	37.95	1.5	1.5 eq.
Product				
[4-(1H-pyrazol-1-yl)phenyl]methanol	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	174.20	-	Theoretical Yield

## Workflow Diagram:



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Workflow for the two-step synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol**.

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## References

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
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